

physical and chemical characteristics of 4-aminobenzenesulfonic acid

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Compound of Interest

Compound Name: Sulfanilic acid

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An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Aminobenzenesulfonic Acid

Introduction: The Dual Nature of a Versatile Building Block

4-Aminobenzenesulfonic acid, commonly known as **sulfanilic acid**, is a cornerstone aromatic compound in synthetic organic chemistry.[1][2] It is an off-white, crystalline solid that holds a unique position due to its bifunctional nature, incorporating both an acidic sulfonic acid group ($-\text{SO}_3\text{H}$) and a basic amino group ($-\text{NH}_2$) on a benzene ring.[2] This structure confers amphoteric properties and, most significantly, allows the molecule to exist predominantly as a zwitterion (an internal salt) in the solid state and in neutral aqueous solutions.[1][3] This zwitterionic character is fundamental to its distinct physical properties, such as its unusually high melting point compared to similar aromatic compounds.[1]

Industrially and in the laboratory, **sulfanilic acid** is a critical precursor for a vast array of chemical products. It is indispensable in the synthesis of azo dyes, sulfa drugs, and various organic intermediates.[4] Furthermore, its reactivity makes it a key reagent in analytical chemistry, notably for the quantitative determination of nitrite and nitrate ions.[5] This guide offers a detailed exploration of the physical and chemical characteristics of 4-aminobenzenesulfonic acid, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Part 1: Core Physical Characteristics

The physical properties of 4-aminobenzenesulfonic acid are largely dictated by its zwitterionic structure, where the acidic proton from the sulfonic group is internally transferred to the basic amino group.^[3] This results in a molecule with a positively charged ammonium group (-NH_3^+) and a negatively charged sulfonate group (-SO_3^-), leading to strong intermolecular electrostatic interactions.^[3]

Summary of Physical Properties

Property	Value	Source(s)
IUPAC Name	4-Aminobenzene-1-sulfonic acid	[1]
CAS Number	121-57-3	[1]
Molecular Formula	C ₆ H ₇ NO ₃ S	[1][6]
Molar Mass	173.19 g/mol	[1][6]
Appearance	Grayish-white or off-white crystalline solid/powder.[4][7] [8] Commercial samples may have a purple tinge due to trace impurities.[4]	[4][7][8]
Melting Point	Decomposes at 288 °C (550 °F; 561 K) without melting.[1] [4][6][9] Some sources report decomposition >300 °C.[7][10]	[1][4][6][7][9][10]
Density	1.485 g/cm ³	[1][4][7]
pKa	3.23 (at 25 °C)	[1][11]
Isoelectric Point	1.25	
Water Solubility	Sparingly soluble. Approx. 10 g/L or 1 g/100 mL at 20 °C.[1] [5][12] Solubility increases with temperature.[12][13]	[1][5][12][13]
Solubility in Organic Solvents	Insoluble in ethanol, diethyl ether, and benzene.[4][12][13]	[4][12][13]
Solubility in Acids/Bases	Soluble in fuming HCl and highly soluble in basic solutions like sodium carbonate or caustic soda.[4] [12][13]	[4][12][13]

The Zwitterionic State: A Deeper Look

The high melting point and low solubility in non-polar organic solvents are direct consequences of the strong ionic forces between zwitterions in the crystal lattice, which require significant energy to overcome. While its solubility in water is limited, it readily dissolves in alkaline solutions because the -NH_3^+ group is deprotonated, breaking the zwitterionic structure to form a soluble salt (4-aminobenzenesulfonate).^[13] Conversely, in strongly acidic solutions, the sulfonate group becomes protonated, leading to moderate solubility. The isoelectric point of 1.25 indicates the pH at which the molecule has no net charge and is least soluble, making this the optimal pH for precipitation and recrystallization.

Caption: Equilibrium states of 4-aminobenzenesulfonic acid.

Part 2: Chemical Synthesis and Reactivity

The chemical utility of 4-aminobenzenesulfonic acid stems from the distinct reactivity of its two functional groups.

Synthesis via Electrophilic Sulfonation

The industrial preparation of **sulfanilic acid** is achieved through the electrophilic sulfonation of aniline.^[4] This process involves heating aniline with concentrated sulfuric acid. The reaction proceeds via an intermediate phenylsulfamic acid, which then rearranges upon further heating to yield the thermodynamically stable para-substituted product, 4-aminobenzenesulfonic acid.^[1]

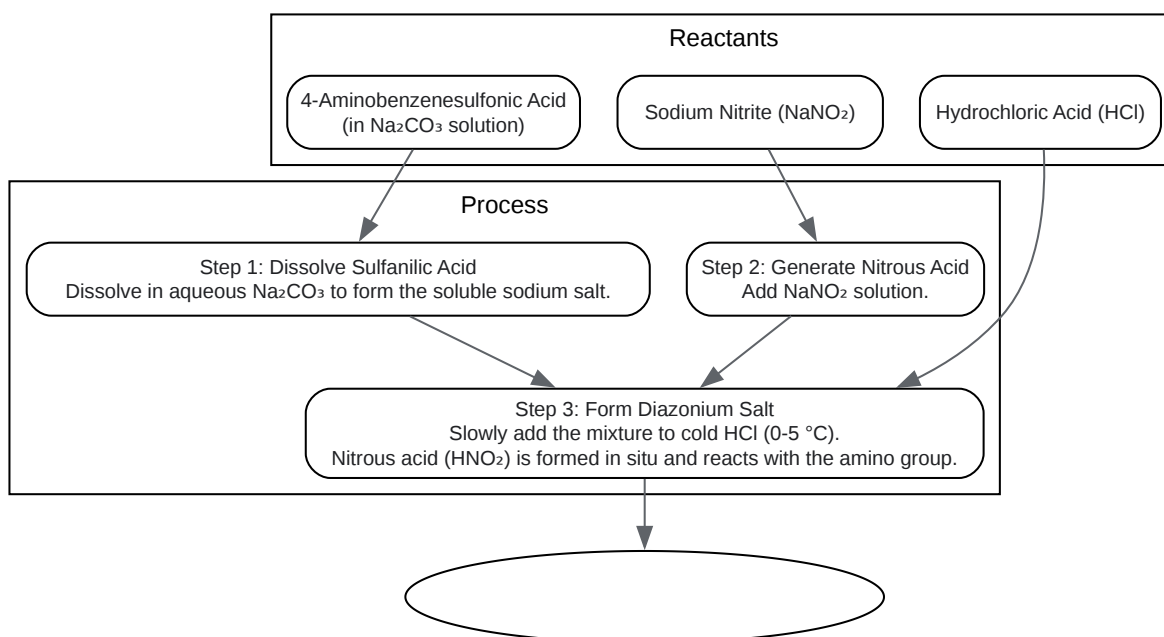
This protocol is adapted from established laboratory procedures.^{[11][14]}

- **Reaction Setup:** In a fume hood, place 10 mL of aniline into a 250 mL flask. Cautiously and with constant swirling, add 20 mL of concentrated sulfuric acid dropwise. The mixture will become hot.
- **Heating and Rearrangement:** Heat the mixture in an oil bath at 180-190 °C for 1.5 to 2 hours.^[14] During this stage, the initial aniline sulfate salt rearranges to form 4-aminobenzenesulfonic acid.

- Isolation: Allow the flask to cool to room temperature. Very carefully, pour the reaction mixture into 200 mL of cold water. The **sulfanilic acid** will precipitate as a grayish solid.
- Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold water to remove residual acid.
- Recrystallization: The purity of the product can be significantly improved by recrystallization. [14] Suspend the crude solid in hot water. Add a 10% sodium carbonate solution dropwise until the solid dissolves (forming the soluble sodium salt).[13] If the solution is colored, add a small amount of activated charcoal and heat briefly. Filter the hot solution to remove the charcoal. Acidify the clear filtrate with dilute HCl until the pH is approximately 1-2, causing the purified **sulfanilic acid** to precipitate.
- Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold water, and allow them to air dry or dry in a desiccator. The product often crystallizes as a dihydrate from water.

Key Chemical Reactions: Diazotization and Azo Coupling

The most important reaction of 4-aminobenzenesulfonic acid is its conversion into a diazonium salt.[15] This process, known as diazotization, transforms the primary amino group into an excellent leaving group (N_2) and creates a powerful electrophile that is central to the synthesis of azo dyes.[16]



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Caption: Workflow for the diazotization of **sulfanilic acid**.

This protocol is adapted from standard procedures for azo dye synthesis.[16]

- **Solution A (Amine Salt):** In a 100 mL beaker, dissolve 2.8 mmol of **sulfanilic acid** and 0.13 g of sodium carbonate in 5 mL of warm water. Cool the resulting solution to room temperature.
- **Solution B (Nitrite):** In a separate test tube, dissolve 0.2 g of sodium nitrite (NaNO_2) in 1 mL of water.
- **Diazotization:** Place a beaker containing ~0.5 mL of concentrated HCl in an ice-water bath to cool it to $0-5^\circ\text{C}$. To the cooled **sulfanilic acid** solution (Solution A), add the sodium nitrite solution (Solution B). Immediately and carefully, add this mixture to the cold HCl with stirring. A fine, white precipitate of the diazonium salt should form.[15]

- **Critical Control:** Maintain the temperature between 0-5 °C throughout the addition. Diazonium salts are thermally unstable and can decompose or become explosive if isolated and dried.^[16] The resulting suspension should be used promptly in the subsequent coupling reaction.

The 4-sulfobenzenediazonium salt is a weak electrophile that readily undergoes an electrophilic aromatic substitution reaction with electron-rich aromatic compounds, such as phenols or anilines.^[15] This "coupling" reaction forms a stable azo compound (-N=N-), which is a highly conjugated system and typically colored.

Caption: General mechanism of azo coupling.

This protocol describes the coupling of diazotized **sulfanilic acid** with 2-naphthol.

- **Coupling Solution:** In a 100 mL beaker, dissolve 0.74 g of 2-naphthol in 10 mL of 2.5 M aqueous sodium hydroxide (NaOH). Cool this solution in an ice-water bath.
- **Coupling Reaction:** Slowly and with continuous stirring, add the cold diazonium salt suspension (prepared in the previous protocol) to the alkaline 2-naphthol solution.
- **Observation:** An immediate color change to deep red or orange should occur, indicating the formation of the azo dye.^[17] Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the reaction is complete.
- **Precipitation:** To precipitate the dye, add approximately 1 g of sodium chloride (NaCl) and heat until it dissolves. Then, cool the mixture first to room temperature and then in an ice bath. The sodium salt of the dye will precipitate.
- **Isolation:** Collect the dye by vacuum filtration and wash it with a saturated NaCl solution to remove excess reactants. Allow the product to air dry.

Part 3: Spectroscopic and Analytical Characterization

Spectroscopic Properties

- **UV-Vis Spectroscopy:** 4-Aminobenzenesulfonic acid absorbs UV light at wavelengths greater than 290 nm.[12] This property is exploited in the spectrophotometric determination of nitrites, where the formation of the azo dye product is monitored by its intense color in the visible region.[18]
- **^1H NMR Spectroscopy:** In its sodium salt form in D_2O , the ^1H NMR spectrum would show two sets of doublets in the aromatic region, characteristic of a para-substituted benzene ring. The protons ortho to the amino group would appear at a different chemical shift than the protons ortho to the sulfonate group.[19]
- **IR Spectroscopy:** The infrared spectrum provides key information about its functional groups. Characteristic peaks would include strong absorptions for the $\text{S}=\text{O}$ stretches of the sulfonate group, $\text{N}-\text{H}$ stretches for the ammonium/amino group, and $\text{C}-\text{H}$ stretches for the aromatic ring.

Analytical Methods

- **High-Performance Liquid Chromatography (HPLC):** Reversed-phase HPLC is a standard method for the separation and quantification of 4-aminobenzenesulfonic acid and its related impurities, often using an acetonitrile/water mobile phase with an acid modifier like phosphoric or formic acid.[20][21]
- **Quantitative Analysis of Nitrites (Griess Test):** The diazotization of **sulfanilic acid** is the basis of the Griess test, a common colorimetric method for detecting nitrite ions. In this test, **sulfanilic acid** is diazotized by nitrites present in the sample under acidic conditions. The resulting diazonium salt is then coupled with a coupling agent (like $\text{N}-(1\text{-Naphthyl})\text{ethylenediamine}$) to produce a highly colored azo dye, the intensity of which is proportional to the nitrite concentration.

Part 4: Safety and Handling

4-Aminobenzenesulfonic acid requires careful handling in a laboratory setting.

- **Hazards:** The compound is classified as an irritant, causing skin irritation (H315) and serious eye irritation (H319).[1][22] It may also cause an allergic skin reaction (H317).[22] Inhalation of dust should be avoided.[22][23] It is considered harmful to aquatic life with long-lasting effects.[22][24]

- Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or glasses with side-shields, gloves, and a lab coat, must be worn when handling the solid or its solutions.[23][25] If there is a risk of generating dust, a particulate filter respirator is recommended.[24]
- Handling and Storage: Handle in a well-ventilated area, preferably in a fume hood, to minimize dust exposure.[23][25] Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[6][10][23]
- Spill Management: In case of a spill, dampen the solid material with water to prevent dusting.[8] Transfer the dampened material to a suitable container for disposal. Wash the contaminated area with soap and water.[8] Do not allow the chemical to enter the environment.[24]

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